
Omadacycline tosylate
Vue d'ensemble
Description
Le tosylate d’omadacycline est un antibiotique à large spectre appartenant à la sous-classe des aminométhylcyclines des antibiotiques de la tétracycline. Il a été approuvé par la Food and Drug Administration des États-Unis en octobre 2018 pour le traitement de la pneumonie bactérienne acquise en communauté et des infections bactériennes aiguës de la peau et des structures cutanées . Le tosylate d’omadacycline est efficace contre un large éventail de pathogènes gram-positifs et certains pathogènes gram-négatifs, y compris Staphylococcus aureus résistant à la méthicilline et Streptococcus pneumoniae résistant à la pénicilline .
Mécanisme D'action
Le tosylate d’omadacycline exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie au site de liaison principal de la tétracycline sur la sous-unité ribosomale 30S bactérienne avec une grande spécificité . Cette liaison empêche la fixation de l’aminoacyl-ARNt au ribosome, bloquant ainsi l’élongation de la chaîne peptidique et inhibant la synthèse des protéines . L’inhibition de la synthèse des protéines perturbe diverses fonctions cellulaires, conduisant à la mort ou à la stase des cellules bactériennes .
Analyse Biochimique
Biochemical Properties
Omadacycline tosylate inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It interacts with the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This interaction disrupts many facets of cellular function, resulting in either cell death or stasis .
Cellular Effects
This compound has shown potent activity against a broad range of Gram-positive and select Gram-negative pathogens . It has potent in vitro activity against Gram-positive aerobic bacteria including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant and multi-drug resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus . It also has antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as Legionella and Chlamydia .
Molecular Mechanism
The mechanism of action of this compound is similar to that of other tetracyclines – inhibition of bacterial protein synthesis . It has activity against bacterial strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection) .
Temporal Effects in Laboratory Settings
In terms of temporal effects, this compound has shown consistent efficacy over time in laboratory settings . It has been found to be stable, with no significant degradation observed over time .
Dosage Effects in Animal Models
This compound has been shown to be highly effective in animal models at treating increasingly problematic, clinically prevalent infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical and anaerobic bacteria .
Metabolic Pathways
This compound is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .
Transport and Distribution
This compound has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of this compound in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial 30S ribosomal subunit, where it binds and inhibits protein synthesis . This binding prevents the normal binding of aminoacyl-tRNA to this site, terminating the elongation of the peptide chain, and blocking the synthesis of proteins to produce a bacteriostatic effect .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du tosylate d’omadacycline implique la modification chimique de l’échafaudage de la tétracycline. Le processus comprend généralement les étapes suivantes :
Matière de départ : La synthèse commence par la minocycline, un antibiotique de la tétracycline.
Modifications chimiques : Diverses modifications chimiques sont apportées au noyau de la tétracycline, en particulier aux positions C9 et C7, pour améliorer sa stabilité et son activité.
Formation du sel de tosylate : L’étape finale implique la formation du sel de tosylate par réaction de l’omadacycline avec l’acide p-toluènesulfonique.
Méthodes de production industrielle
La production industrielle du tosylate d’omadacycline implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Mise en place du réacteur : La synthèse est réalisée dans de grands réacteurs avec un contrôle précis de la température, de la pression et du pH.
Contrôle de la qualité : Le produit final subit des tests de contrôle de la qualité rigoureux pour garantir la conformité aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
Le tosylate d’omadacycline subit diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en groupes hydroxyle.
Substitution : Des réactions de substitution peuvent avoir lieu au niveau des groupes amine, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.
Réactifs de substitution : Divers agents alkylants et acylants sont utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l’omadacycline avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications De Recherche Scientifique
Chemical and Pharmacological Properties
- Chemical Structure : Omadacycline tosylate is characterized by unique modifications at positions C7 and C9, enhancing its efficacy against tetracycline-resistant bacteria.
- Mechanism of Action : It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to traditional tetracyclines but with improved efficacy against resistant strains.
Clinical Applications
This compound has been investigated for various clinical applications beyond its initial indications. Here are some notable applications:
- Community-Acquired Bacterial Pneumonia (CABP) :
- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
- Complicated Infections :
- Legionella Pneumonia :
- Real-World Effectiveness :
Comparative Efficacy
Omadacycline has been compared with other antibiotics in various studies. Its unique properties allow it to evade common resistance mechanisms seen in traditional tetracyclines:
Antibiotic | MIC (Minimum Inhibitory Concentration) | Efficacy Against Resistant Strains |
---|---|---|
Omadacycline | <0.06 µg/ml for S. pneumoniae | Effective against efflux and ribosomal resistance mechanisms |
Doxycycline | Higher MIC values compared to omadacycline | Less effective against resistant strains |
Tigecycline | Comparable but with higher resistance rates | Effective but limited by toxicity |
Case Studies
- Legionella Pneumonia Case :
- Diverse Infection Treatment :
Comparaison Avec Des Composés Similaires
Composés similaires
Tigecycline : Un autre dérivé de la tétracycline ayant une activité à large spectre contre les bactéries gram-positives et gram-négatives.
Éravacycline : Un antibiotique de la tétracycline ayant des mécanismes d’action et un spectre d’activité similaires.
Minocycline : Le composé parent à partir duquel l’omadacycline est dérivée.
Unicité du tosylate d’omadacycline
Le tosylate d’omadacycline est unique en raison de sa capacité à surmonter les mécanismes de résistance à la tétracycline, tels que les pompes d’efflux et les protéines de protection ribosomique . Il présente également un profil de sécurité favorable et des interactions médicamenteuses minimales, ce qui en fait un complément précieux à l’arsenal antibiotique .
Activité Biologique
Omadacycline tosylate is a novel aminomethylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant bacterial strains. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and immunomodulatory properties, supported by clinical studies and data tables.
Omadacycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into nascent peptide chains. This mechanism is similar to that of tetracyclines but with enhanced potency against certain resistant organisms due to its unique chemical structure.
Spectrum of Activity
Omadacycline exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. Key findings include:
- Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.
- Gram-negative Bacteria : Shows activity against Haemophilus influenzae, Klebsiella pneumoniae, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 16 µg/mL depending on the species .
Table 1: MIC Values for Omadacycline Against Various Pathogens
Pathogen | MIC (µg/mL) Range |
---|---|
Staphylococcus aureus | 0.25 - 1 |
Streptococcus pneumoniae | 0.12 - 0.5 |
Klebsiella pneumoniae | 0.5 - 2 |
Escherichia coli | 1 - 8 |
Haemophilus influenzae | 0.5 - 4 |
Immunomodulatory Properties
Recent studies have highlighted omadacycline's immunomodulatory effects. In vitro investigations demonstrated that it can suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes . This property suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome (ARDS) and chronic inflammatory diseases like asthma and COPD.
Clinical Efficacy
Omadacycline has been evaluated in several clinical trials for its efficacy in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).
Table 2: Summary of Clinical Trials Involving Omadacycline
Study Name | Indication | Phase | Results Summary |
---|---|---|---|
OPTIC | CABP | III | Non-inferiority to moxifloxacin; safe |
OASIS-1 | ABSSSI | III | Efficacious; comparable to linezolid |
OASIS-2 | ABSSSI | III | Oral formulation effective; well-tolerated |
In these studies, omadacycline demonstrated comparable efficacy to existing treatments while maintaining a favorable safety profile. The most common adverse events reported were nausea and diarrhea, which were similar to those observed with other antibiotics .
Case Studies
Several case studies have documented the successful use of omadacycline in treating complex infections, particularly in patients with limited treatment options due to antibiotic resistance:
- Case Study A : A patient with MRSA skin infection unresponsive to standard therapies showed significant improvement after treatment with omadacycline.
- Case Study B : In a patient with complicated pneumonia caused by resistant strains, omadacycline led to rapid clinical recovery and resolution of symptoms.
These cases underscore omadacycline's potential as a valuable therapeutic option in challenging clinical scenarios.
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDSXNLUZXVTF-XGLFQKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027686 | |
Record name | Omadacycline tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075240-43-5 | |
Record name | Omadacycline tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omadacycline tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMADACYCLINE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Omadacycline tosylate, and what is its mechanism of action?
A1: this compound is a tetracycline antibiotic. [, ] Although the provided abstracts lack specific details, tetracyclines are known to exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents bacterial growth and leads to bacterial death.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.